molecular formula C7H5BBrFO4 B1387597 2-Fluoro-3-bromo-5-carboxyphenylboronic acid CAS No. 1452575-84-6

2-Fluoro-3-bromo-5-carboxyphenylboronic acid

Cat. No.: B1387597
CAS No.: 1452575-84-6
M. Wt: 262.83 g/mol
InChI Key: CTJDZRABMGZXBA-UHFFFAOYSA-N
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Description

2-Fluoro-3-bromo-5-carboxyphenylboronic acid is a boronic acid derivative with the molecular formula C7H5BBrFO4. This compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

The mode of action of 2-Fluoro-3-bromo-5-carboxyphenylboronic acid is primarily through its involvement in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis and is crucial for the construction of complex organic compounds .

Result of Action

The primary result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on the specific compounds formed.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst and a base . Additionally, the compound’s stability may be affected by factors such as temperature and pH .

Preparation Methods

The synthesis of 2-Fluoro-3-bromo-5-carboxyphenylboronic acid typically involves the borylation of the corresponding halogenated aromatic compounds. One common method is the palladium-catalyzed borylation of 2-fluoro-3-bromo-5-carboxybenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2 .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Fluoro-3-bromo-5-carboxyphenylboronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

3-borono-5-bromo-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrFO4/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJDZRABMGZXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Br)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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